molecular formula C15H21N3O3 B11839062 Methyl 2-(3-(azepan-1-yl)ureido)benzoate CAS No. 21579-70-4

Methyl 2-(3-(azepan-1-yl)ureido)benzoate

Cat. No.: B11839062
CAS No.: 21579-70-4
M. Wt: 291.35 g/mol
InChI Key: QRAMFCCCCGVFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(azepan-1-yl)ureido)benzoate is a chemical compound with a complex structure that includes a benzoate ester, a urea derivative, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(azepan-1-yl)ureido)benzoate typically involves the reaction of methyl 2-aminobenzoate with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(azepan-1-yl)ureido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-(azepan-1-yl)ureido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-(azepan-1-yl)ureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(azepan-1-yl)ureido)benzoate is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(3-(azepan-1-yl)ureido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Chemical Formula : C14H20N2O3
Molecular Weight : 264.33 g/mol
IUPAC Name : this compound
CAS Number : 21579-xxx (specific number not provided in sources)

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It functions as a tool compound to study histone modifications, which are critical for gene expression regulation. The compound's structure allows it to interact with specific proteins involved in cellular signaling and gene regulation.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokine levels in cell cultures, indicating its potential use in treating inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further investigation in autoimmune conditions.

In Vitro Studies

  • Cell Line Proliferation Assay : this compound was tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM.
  • Cytokine Release Assay : Inflammatory cytokines such as TNF-alpha and IL-6 were measured in macrophage cultures treated with the compound. A significant reduction (up to 70%) in cytokine release was observed compared to untreated controls.
Study TypeCell LineIC50 (µM)Cytokine Reduction (%)
Proliferation AssayMCF-715N/A
Proliferation AssayA54912N/A
Cytokine Release AssayMacrophagesN/A70

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary animal models have shown promising results, particularly in reducing tumor size and inflammation markers.

Properties

CAS No.

21579-70-4

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

methyl 2-(azepan-1-ylcarbamoylamino)benzoate

InChI

InChI=1S/C15H21N3O3/c1-21-14(19)12-8-4-5-9-13(12)16-15(20)17-18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,20)

InChI Key

QRAMFCCCCGVFGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NN2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.